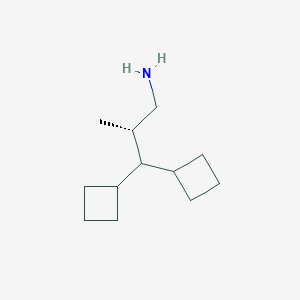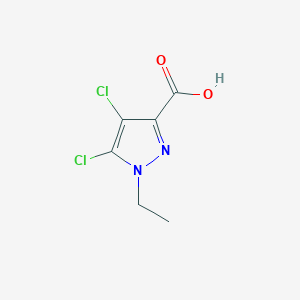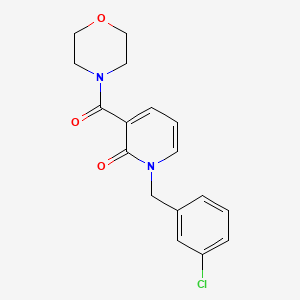
1-(3-chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone, commonly known as MCBP, is an organic compound that is used in various scientific research applications. MCBP is a synthetic compound belonging to the class of pyridinones. It is a colorless solid with a molecular weight of 254.62 g/mol and a melting point of 103-105°C. MCBP has been widely studied due to its interesting properties and potential applications.
Aplicaciones Científicas De Investigación
Novel Synthesis of Pyridine and Pyrimidine Derivatives Research by Soliman, Khodairy, and Ahmed (2003) explores the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives through the reaction of N-chloroacetyl derivatives with morpholine. This process leads to the creation of N-morpholin-1-yl acetyl derivatives, which are further subjected to Thorpe-Ziegler cyclization to produce condensed pyridin-2(1H)-one derivatives. Additionally, the treatment of these compounds with malononitrile or p-chlorobenzylidinemalononitrile in the presence of triethylamine yields corresponding pyrimidines and pyridine derivatives, demonstrating a versatile approach to synthesizing heterocyclic compounds with potential applications in various fields of chemical research (Soliman, Khodairy, & Ahmed, 2003).
Unimolecular and Bimolecular N-Substituent Transfer Katritzky et al. (1980) investigated the transfer of N-substituents from pyridinium cations to piperidine, morpholine, and pyridine in chlorobenzene solution. Their findings highlight distinct unimolecular and bimolecular processes that provide insights into the mechanistic pathways of N-substituent transfer, offering a foundational understanding for further studies in organic synthesis and reaction mechanisms (Katritzky et al., 1980).
Pyridine Derivatives as Insecticides Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives against the cowpea aphid, revealing that certain compounds exhibited significant aphidicidal activities. This research not only adds to the understanding of pyridine chemistry but also opens up new avenues for the development of effective insecticides, showcasing the potential of pyridine derivatives in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis and Characterization of Cobalt(III) Complexes Amirnasr et al. (2001) synthesized and characterized Cobalt(III) complexes incorporating morpholine, highlighting the structural and spectroscopic analysis of these complexes. The study provides valuable insights into the coordination chemistry of cobalt and the role of ligands like morpholine in modulating the properties of metal complexes, which can be crucial for catalysis and material science research (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-4-1-3-13(11-14)12-20-6-2-5-15(17(20)22)16(21)19-7-9-23-10-8-19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWQUNYXGZWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2917207.png)
![4-[(2-Chloroacetamido)methyl]benzoic acid](/img/structure/B2917209.png)
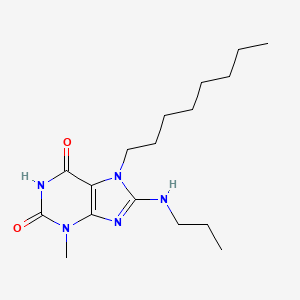
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2917213.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2917214.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2917216.png)

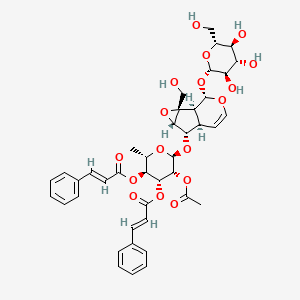

![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)
